2-(3-Formylphenyl)thiophene-3-carboxylic acid
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Overview
Description
2-(3-Formylphenyl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a formyl group (–CHO) attached to the phenyl ring and a carboxylic acid group (–COOH) attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formylphenyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-formylphenylboronic acid with thiophene-3-carboxylic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the desired product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Formylphenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination, using bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products Formed
Oxidation: 2-(3-Carboxyphenyl)thiophene-3-carboxylic acid.
Reduction: 2-(3-Hydroxyphenyl)thiophene-3-carboxylic acid.
Substitution: 2-(3-Formylphenyl)-5-bromothiophene-3-carboxylic acid.
Scientific Research Applications
2-(3-Formylphenyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of 2-(3-Formylphenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-(3-Methylphenyl)thiophene-3-carboxylic acid: Contains a methyl group instead of a formyl group, leading to different electronic properties.
2-(3-Hydroxyphenyl)thiophene-3-carboxylic acid: Contains a hydroxyl group, which can form hydrogen bonds, affecting its solubility and reactivity.
Uniqueness
2-(3-Formylphenyl)thiophene-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide distinct reactivity and potential for diverse applications. The formyl group allows for further functionalization, while the carboxylic acid group enhances its solubility in polar solvents .
Properties
Molecular Formula |
C12H8O3S |
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Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-(3-formylphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H8O3S/c13-7-8-2-1-3-9(6-8)11-10(12(14)15)4-5-16-11/h1-7H,(H,14,15) |
InChI Key |
ANLINMNXWUDZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CS2)C(=O)O)C=O |
Origin of Product |
United States |
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